1H and 13C NMR chemical shifts for ethyl 3-oxo-4-(p-tolyl)butanoate
1H and 13C NMR chemical shifts for ethyl 3-oxo-4-(p-tolyl)butanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-oxo-4-(p-tolyl)butanoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern organic chemistry, offering profound insights into molecular structure with atomic-level resolution. For researchers and professionals in drug development, a precise understanding of a molecule's NMR spectrum is fundamental for structural confirmation, purity assessment, and the study of dynamic chemical processes. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra for ethyl 3-oxo-4-(p-tolyl)butanoate, a β-keto ester of significant interest in synthetic chemistry.
A defining characteristic of β-keto esters is their existence in a dynamic equilibrium between two constitutional isomers: the keto and enol tautomers.[1][2] This phenomenon, known as keto-enol tautomerism, is slow on the NMR timescale, resulting in a composite spectrum that displays distinct signals for both forms.[3] The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent, making a detailed spectral interpretation essential.[4][5] This guide will dissect the spectral features of both tautomers, provide a robust experimental protocol for data acquisition, and explain the causal chemical principles governing the observed shifts.
The Phenomenon of Keto-Enol Tautomerism
Ethyl 3-oxo-4-(p-tolyl)butanoate exists as a mixture of its keto and enol forms. The equilibrium involves the migration of an α-proton (adjacent to the ketone) to the ketone's oxygen atom, with a concurrent shift of the pi-electrons.
The keto form is generally more stable due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. However, the enol form of β-dicarbonyl compounds is significantly stabilized by two key factors: the formation of a conjugated π-system across the C=C-C=O framework and intramolecular hydrogen bonding between the enolic hydroxyl proton and the ester carbonyl oxygen.[5] This stabilization makes the enol form a significant contributor to the equilibrium mixture, readily observable by NMR.
Caption: Keto-enol tautomerism in ethyl 3-oxo-4-(p-tolyl)butanoate.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of ethyl 3-oxo-4-(p-tolyl)butanoate is a superposition of signals from both the keto and enol tautomers. The relative integration of signals unique to each form allows for the quantification of the keto-enol equilibrium ratio under specific analytical conditions.[1] The assignments below are based on established chemical shift principles and data from analogous structures.[3][6]
Caption: Labeled protons for ¹H NMR assignment of the keto tautomer.
Data Summary: ¹H NMR Chemical Shifts (CDCl₃, 300 MHz)
| Label | Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | Keto | ~1.25 | Triplet (t) | ~7.1 | 3H | -O-CH₂-CH₃ |
| H-b | Keto | ~4.19 | Quartet (q) | ~7.1 | 2H | -O-CH₂ -CH₃ |
| H-c | Keto | ~3.65 | Singlet (s) | - | 2H | C(O)-CH₂ -C(O) |
| H-d | Keto | ~3.88 | Singlet (s) | - | 2H | Ar-CH₂ -C(O) |
| H-e | Keto | ~7.12 | Doublet (d) | ~8.0 | 4H (total) | Aromatic H |
| H-f | Keto | ~2.32 | Singlet (s) | - | 3H | Ar-CH₃ |
| H-a' | Enol | ~1.28 | Triplet (t) | ~7.1 | 3H | -O-CH₂-CH₃ |
| H-b' | Enol | ~4.21 | Quartet (q) | ~7.1 | 2H | -O-CH₂ -CH₃ |
| H-d' | Enol | ~3.55 | Singlet (s) | - | 2H | Ar-CH₂ -C= |
| H-g' | Enol | ~5.50 | Singlet (s) | - | 1H | =CH -C(OH) |
| H-e' | Enol | ~7.15 | Multiplet (m) | - | 4H | Aromatic H |
| H-f' | Enol | ~2.32 | Singlet (s) | - | 3H | Ar-CH₃ |
| H-h' | Enol | ~12.1 | Singlet (s) | - | 1H | Enolic OH |
Interpretation of ¹H NMR Signals
-
Ethyl Group (H-a, H-b, H-a', H-b'): Both tautomers display characteristic signals for the ethyl ester moiety: a triplet around 1.25-1.28 ppm (H-a, H-a') and a quartet around 4.19-4.21 ppm (H-b, H-b'). The triplet arises from the methyl protons being split by the two adjacent methylene protons (n+1 rule, 2+1=3), and the quartet results from the methylene protons being split by the three methyl protons (3+1=4).[7]
-
Active Methylene (H-c): In the keto form, the C2 protons are flanked by two carbonyl groups, resulting in a singlet at ~3.65 ppm. These protons are acidic and are the ones that migrate in tautomerization.
-
Benzylic Protons (H-d, H-d'): The C4 protons are adjacent to the aromatic ring and a carbonyl group. In the keto form, this appears as a sharp singlet (H-d) around 3.88 ppm. For the enol form, these protons (H-d') are adjacent to a C=C double bond and are shifted slightly upfield.
-
Aromatic Protons (H-e, H-e'): The para-substituted tolyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets around 7.12 ppm, integrating to 4 protons.
-
Tolyl Methyl Protons (H-f, H-f'): The methyl group on the aromatic ring is a singlet at ~2.32 ppm, a typical value for benzylic methyl protons.[8]
-
Vinylic Proton (H-g'): This signal is unique to the enol form and appears as a singlet around 5.50 ppm. Its downfield shift is characteristic of a proton on a C=C double bond.
-
Enolic Hydroxyl Proton (H-h'): The most downfield signal, typically appearing as a broad or sharp singlet around 12.1 ppm, is the enolic hydroxyl proton. This extreme deshielding is a hallmark of the enol tautomer of β-dicarbonyls and is caused by strong intramolecular hydrogen bonding.[1]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in each tautomer. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
Caption: Labeled carbons for ¹³C NMR assignment of the keto tautomer.
Data Summary: ¹³C NMR Chemical Shifts (CDCl₃, 75 MHz)
| Label | Tautomer | Chemical Shift (δ, ppm) | Assignment |
| C-1 | Keto | ~201.5 | C =O (Ketone) |
| C-2 | Keto | ~50.1 | C(O)-C H₂-C(O) |
| C-3 | Keto | ~167.2 | C =O (Ester) |
| C-4 | Keto | ~45.5 | Ar-C H₂-C(O) |
| C-5 | Keto | ~137.0 | Aromatic C -CH₃ |
| C-6 | Keto | ~129.5 | Aromatic C H |
| C-7 | Keto | ~129.3 | Aromatic C H |
| C-8 | Keto | ~131.0 | Aromatic ipso-C |
| C-9 | Keto | ~21.1 | Ar-C H₃ |
| C-10 | Keto | ~61.5 | O-C H₂-CH₃ |
| C-11 | Keto | ~14.1 | O-CH₂-C H₃ |
| C-1' | Enol | ~174.5 | =C (OH)-Ar |
| C-2' | Enol | ~97.0 | =C H-C(O) |
| C-3' | Enol | ~172.5 | C =O (Ester) |
| C-4' | Enol | ~38.0 | Ar-C H₂-C= |
| C-9' | Enol | ~21.1 | Ar-C H₃ |
| C-10' | Enol | ~60.3 | O-C H₂-CH₃ |
| C-11' | Enol | ~14.2 | O-CH₂-C H₃ |
Interpretation of ¹³C NMR Signals
-
Carbonyl Carbons (C-1, C-3, C-3'): The keto form exhibits two distinct carbonyl signals. The ketonic carbonyl (C-1) is typically found further downfield (~201.5 ppm) than the ester carbonyl (C-3, ~167.2 ppm). The enol form shows only the ester carbonyl signal (C-3') at ~172.5 ppm.
-
Enolic Carbons (C-1', C-2'): These signals are unique to the enol tautomer. The carbon bearing the hydroxyl group (C-1') appears around 174.5 ppm, while the vinylic methine carbon (C-2') is significantly shielded and appears around 97.0 ppm.
-
Methylene Carbons (C-2, C-4, C-10, C-4', C-10'): The active methylene carbon of the keto form (C-2) is found at ~50.1 ppm. The benzylic carbon (C-4) is at ~45.5 ppm, and the ethyl ester methylene (C-10) is at ~61.5 ppm. These values shift accordingly in the enol form.
-
Aromatic Carbons (C-5 to C-8): The aromatic region typically shows four signals for the p-tolyl group due to symmetry: two for the protonated carbons and two for the quaternary (ipso and methyl-bearing) carbons.
-
Methyl Carbons (C-9, C-11, C-9', C-11'): The tolyl methyl (C-9) and the ethyl methyl (C-11) carbons are the most shielded, appearing upfield at ~21.1 ppm and ~14.1 ppm, respectively.
Experimental Protocol for NMR Spectroscopy
This section details a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra suitable for structural confirmation and quantitative analysis of the tautomeric equilibrium.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of ethyl 3-oxo-4-(p-tolyl)butanoate into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it influences the keto-enol equilibrium.[5] CDCl₃ is a common choice for routine characterization.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
Instrument Setup and Data Acquisition
-
Insertion: Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift. Shim the magnetic field to optimize homogeneity, which is crucial for achieving sharp, well-resolved signals.[9]
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set appropriate spectral width and acquisition time to ensure proper data resolution.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (hundreds to thousands) is required.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorptive mode. Apply a baseline correction to ensure the baseline is flat.
-
Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm for ¹H and ¹³C spectra.[10][11]
-
Integration: For ¹H NMR, integrate the area under each peak. The relative integrals correspond to the ratio of protons giving rise to the signals. This is used to determine the keto:enol ratio.
Caption: Standard workflow for NMR sample analysis.
Conclusion
The ¹H and ¹³C NMR spectra of ethyl 3-oxo-4-(p-tolyl)butanoate are rich with structural information, complicated and illuminated by the presence of keto-enol tautomerism. A thorough analysis reveals distinct sets of signals for each tautomer, allowing for unambiguous structural confirmation and quantification of the equilibrium. Key diagnostic signals include the enolic hydroxyl proton (~12.1 ppm) and the vinylic proton (~5.50 ppm) in the ¹H spectrum, and the unique enolic carbons (~174.5 and 97.0 ppm) in the ¹³C spectrum. By following a rigorous experimental protocol, researchers can obtain high-fidelity spectra, providing a solid foundation for further synthetic applications and drug development endeavors.
References
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AWS. (n.d.). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. Retrieved from [Link]
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Zavala-Oseguera, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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